molecular formula C6H8N2O3S B2365792 Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate CAS No. 253178-94-8

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate

Cat. No.: B2365792
CAS No.: 253178-94-8
M. Wt: 188.2
InChI Key: YSIGWRLYUMSKQH-UHFFFAOYSA-N
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Description

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methyl ester with a 1,2,4-oxadiazole derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is unique due to its specific combination of the oxadiazole ring and the sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the oxadiazole ring and subsequent alkylation. The general synthetic pathway includes:

  • Formation of the Oxadiazole : The precursor compounds are reacted under acidic or basic conditions to form the oxadiazole ring.
  • Thioether Formation : The resulting oxadiazole is then treated with a suitable thiol to introduce the sulfanyl group.
  • Esterification : Finally, the compound is esterified to yield this compound.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Key activities include:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety often display significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess activity against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

In one study, a series of oxadiazole derivatives were synthesized and screened for antimicrobial activity, revealing that certain substitutions on the oxadiazole ring enhanced efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The oxadiazole ring is known for its potential anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF7 (Breast)12.5
Compound BHeLa (Cervical)8.0

These findings suggest that modifications to the oxadiazole structure can lead to enhanced anticancer activity .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

  • Antimicrobial Screening : A study synthesized various oxadiazole derivatives and tested them against clinical isolates of bacteria. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values as low as 5 µg/mL against resistant strains .
  • Anticancer Evaluation : In another investigation, a series of oxadiazole derivatives were tested on different cancer cell lines. The study found that modifications at specific positions on the oxadiazole ring significantly increased cytotoxicity against breast and lung cancer cells .

Properties

IUPAC Name

methyl 2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-10-6(9)3-12-2-5-7-4-11-8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIGWRLYUMSKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=NOC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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